molecular formula C15H15NO4 B1453126 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187168-28-0

2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No.: B1453126
CAS No.: 1187168-28-0
M. Wt: 273.28 g/mol
InChI Key: CKDCPTIPRFQOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine” is a complex organic compound. The “3,4-Dimethoxybenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with two methoxy groups attached . The “6-methoxypyridine” part indicates a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group attached .

Scientific Research Applications

Chemoselective Demethylation

A chemoselective demethylation method for methoxypyridine derivatives has been developed, demonstrating the potential for selective modification of methoxypyridine structures like 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine. This method is useful for synthesizing metabolic substances of various agents, showing the role of such derivatives in the synthesis of biologically active compounds and their metabolites (Makino et al., 2019).

Conformation and Bonding Studies

Rotational spectroscopy and ab initio calculations on 2-methoxypyridine and its complexes reveal insights into the molecular conformation, hydrogen bonding, and non-covalent interactions of methoxypyridine derivatives. These studies provide foundational knowledge on the structural and electronic properties of compounds like this compound, crucial for understanding their reactivity and potential applications in various fields of chemistry (Cheng et al., 2020).

Mechanism of Action

The mechanism of action of “2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine” is not available in the search results. It’s possible that this compound is not widely studied in this context .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-12-8-7-10(9-13(12)19-2)15(17)11-5-4-6-14(16-11)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDCPTIPRFQOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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